

Methodology of Fexapotide Phase III Clinical Trials: Application Notes and Protocols

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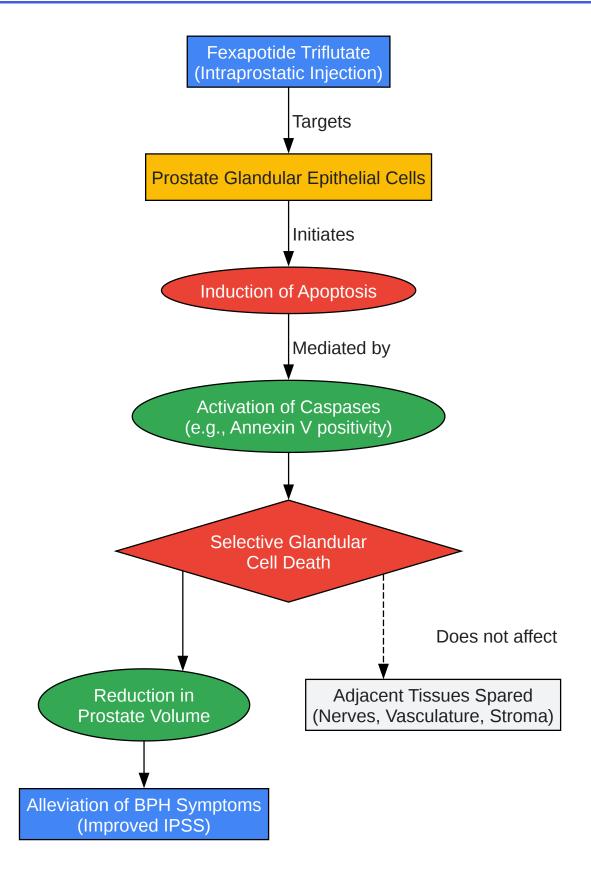
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodology employed in the Phase III clinical trials of **Fexapotide** (NX-1207), an investigational injectable therapy for the treatment of symptomatic benign prostatic hyperplasia (BPH). The information is compiled from published long-term safety and efficacy trial data.

Mechanism of Action

Fexapotide triflutate is a novel protein injectable designed for the office-based treatment of BPH.[1] Its mechanism of action involves the selective induction of apoptosis, or programmed cell death, in the glandular cells of the prostate.[2][3] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[3][4] The pro-apoptotic effect is localized to the prostate tissue, with studies showing no detectable levels of the drug in plasma following injection. Animal safety studies have indicated no adverse effects on surrounding tissues such as the urethra, bladder, rectum, or periprostatic nerves.





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Caption: Fexapotide's Mechanism of Action in BPH.



Phase III Clinical Trial Design

The **Fexapotide** Phase III clinical program consisted of two pivotal, randomized, double-blind, placebo-controlled, parallel-group trials (NX02-0017 and NX02-0018) conducted at 72 sites in the United States. These trials were designed to assess the long-term safety and efficacy of a single transrectal intraprostatic injection of **Fexapotide**.

Study Population and Enrollment Criteria

A total of 995 patients with symptomatic BPH were enrolled in the initial Phase III studies. The key inclusion and exclusion criteria are summarized in the table below.

Inclusion Criteria	Exclusion Criteria	
Male, 45 years of age or older	History of prostate cancer	
Moderate to severe BPH symptoms, defined by an International Prostate Symptom Score (IPSS) ≥ 15	Previous surgical or minimally invasive BPH treatment	
Transrectal ultrasound (TRUS) confirmed prostate volume between 30 mL and 70 mL	Use of other approved or experimental BPH or Overactive Bladder (OAB) medications during the study	
Maximum urinary flow rate (Qmax) < 15 mL/sec with a minimum voided volume of 125 mL	Active urinary tract infection (UTI)	
Written informed consent obtained from all participants	Known allergy to the study drug or its components	

Randomization and Blinding

Patients were centrally randomized in a 3:2 ratio to receive either **Fexapotide** triflutate or a placebo (vehicle alone). The randomization was executed by an independent service provider using a computer-generated schedule. To ensure the integrity of the trial, patients, investigators, and all study personnel remained blinded to the treatment allocation throughout the primary study period.

Experimental Protocols



Investigational Product and Administration

- Drug Product: Fexapotide triflutate (2.5 mg) was supplied as a sterile lyophilized powder and reconstituted in 10 mL of sterile phosphate-buffered saline (PBS).
- Placebo: The placebo consisted of the 10 mL vehicle (PBS) alone.
- Administration Protocol:
 - The procedure is performed on an outpatient basis and does not require general anesthesia or a urinary catheter.
 - Under transrectal ultrasound (TRUS) guidance, a standard 22-gauge needle is used for the injection.
 - A total volume of 10 mL is administered, with 5 mL injected into the transition zone of each side of the prostate.
 - The entire injection procedure is visualized by TRUS and typically takes approximately 3-5 minutes to complete.



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Caption: Phase III Clinical Trial Workflow for Fexapotide.

Efficacy and Safety Assessments

A comprehensive set of assessments were performed at baseline and at various time points post-injection to evaluate the efficacy and safety of **Fexapotide**.



Assessment	Time Points
Primary Efficacy Outcome	
Change from baseline in International Prostate Symptom Score (IPSS)	365 days and at long-term follow-up
Secondary & Other Efficacy Outcomes	
Peak urinary flow rate (Qmax)	Baseline, 3, 6, 12 months
Prostate Volume (PV) by TRUS	Baseline, 12 months
BPH Impact Index (BII)	Baseline, 10 days, 1, 3, 6, 9, 12 months
Sexual Function Questionnaire (SFQ)	Baseline, 10 days, 1, 3, 6, 9, 12 months
Incidence of BPH-related surgery	Long-term follow-up
Incidence of Acute Urinary Retention (AUR)	Long-term follow-up
Safety Parameters	
Adverse Events (AEs)	Continuously throughout the trials
Hematology and Clinical Chemistry	At 12 months
Serum Prostate-Specific Antigen (PSA)	At 12 months
Semen Analysis (in a subgroup)	At 12 months
Incidence of Prostate Cancer	Long-term follow-up

Key Phase III Trial Results Summary

The intent-to-treat (ITT) population, which included all injected patients with at least one post-treatment IPSS assessment, was used for the primary statistical analyses.

Efficacy Outcomes



Endpoint	Fexapotide Group	Placebo Group	p-value	Citation
Long-Term IPSS Improvement (Median Change from Baseline)	-5.2	-3.0	< 0.0001	
Incidence of AUR (Long-Term)	1.08%	5.63%	0.0058	
Incidence of Prostate Cancer (Long-Term)	1.1%	Not specified, but significantly higher in placebo	0.0116	
Incidence of BPH Intervention at 3 Years (vs. Oral Meds)	8.08%	27.85%	< 0.0001	
Prostate Volume Change at 1 Year	-2.06%	Not significant	0.0003	

Safety Outcomes

The long-term follow-up of the Phase III trials demonstrated a favorable safety profile for **Fexapotide**.

- Adverse Events: There were no significant safety differences observed between the
 Fexapotide and placebo groups. The most common AEs were related to the injection
 procedure itself, such as transient hematuria, dysuria, and hematospermia, which resolved
 uneventfully.
- Urinary Tract Infections: The incidence of culture-confirmed UTIs within 30 days post-treatment was low and comparable between groups (0.6% in **Fexapotide** vs. 0.5% in placebo). No cases of urosepsis were reported in **Fexapotide**-treated patients.
- Systemic Effects: No significant changes in hematological or clinical chemistry parameters were noted at 12 months. Serum PSA values were not significantly altered.



- Sexual Function: Fexapotide was not associated with transient or persistent sexual side
 effects. In fact, improvements in sexual function were reported in patients receiving
 Fexapotide compared to a worsening in the placebo group.
- Immunogenicity: No detectable immune response to Fexapotide was observed, even after repeat injections.

Crossover Extension Studies

Following the completion of the primary 12-month trials, patients were offered entry into open-label crossover studies (NX02-0020 and NX02-0022). These studies allowed patients, while still blinded to their initial treatment, to elect for a **Fexapotide** injection. These extension studies provided further long-term safety and efficacy data, particularly regarding re-injection.

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